molecular formula C5H10ClF2NO B2445927 3-(difluoromethyl)morpholine hydrochloride CAS No. 2375261-03-1

3-(difluoromethyl)morpholine hydrochloride

Cat. No.: B2445927
CAS No.: 2375261-03-1
M. Wt: 173.59
InChI Key: ZLWGWWNQUDAVLR-UHFFFAOYSA-N
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Description

3-(difluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO and a molecular weight of 173.59 g/mol . It is a morpholine derivative, characterized by the presence of a difluoromethyl group attached to the morpholine ring. This compound is typically used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Scientific Research Applications

3-(difluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)morpholine hydrochloride involves the introduction of a difluoromethyl group into the morpholine ring. One common method includes the reaction of morpholine with a difluoromethylating agent under controlled conditions. The reaction is typically carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as crystallization or distillation to meet the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)morpholine;hydrochloride
  • 3-(Chloromethyl)morpholine;hydrochloride
  • 3-(Bromomethyl)morpholine;hydrochloride

Uniqueness

3-(difluoromethyl)morpholine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes. Compared to its analogs, the difluoromethyl derivative exhibits different reactivity patterns and biological activities, which can be advantageous in specific research and industrial applications .

Properties

IUPAC Name

3-(difluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-9-2-1-8-4;/h4-5,8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWGWWNQUDAVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375261-03-1
Record name 3-(difluoromethyl)morpholine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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